Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester
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Overview
Description
Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is a complex organic compound with the molecular formula C30H28O9S This compound is notable for its intricate structure, which includes multiple benzoyl groups and a thioglucopyranosiduronic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosiduronic acid. This is followed by the introduction of benzoyl groups through esterification reactions. The thioglucopyranosiduronic acid is then methylated to form the final ester compound. Common reagents used in these reactions include benzoyl chloride, methanol, and sulfur-containing compounds under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrugs, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoyl groups and thioglucopyranosiduronic acid core allow it to bind to these targets, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3,4-tri-O-benzoyl-beta-D-glucopyranosiduronic acid methyl ester: Similar structure but lacks the sulfur atom.
Methyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid ethyl ester: Similar structure but with different ester groups.
Uniqueness
Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is unique due to the presence of both benzoyl groups and a thioglucopyranosiduronic acid core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9S/c1-3-40-30-25(38-28(33)21-17-11-6-12-18-21)23(37-27(32)20-15-9-5-10-16-20)22(24(39-30)29(34)35-2)36-26(31)19-13-7-4-8-14-19/h4-18,22-25,30H,3H2,1-2H3/t22-,23-,24-,25+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVBXANIMEERD-OPXFDBJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747721 |
Source
|
Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302965-09-9 |
Source
|
Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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